N-Desmethylcarboxy Terbinafine-d7 Methyl Ester
CAS No.: 1185245-14-0
Cat. No.: VC0017881
Molecular Formula: C21H23NO2
Molecular Weight: 328.463
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185245-14-0 |
---|---|
Molecular Formula | C21H23NO2 |
Molecular Weight | 328.463 |
IUPAC Name | methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate |
Standard InChI | InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |
Standard InChI Key | PCCGSUPPZURIDM-YPEAPPCBSA-N |
SMILES | CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)OC |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is uniquely identified through several standardized chemical identifiers. The compound is registered with CAS number 1185245-14-0, which serves as its primary identification in chemical databases and regulatory systems . It possesses the molecular formula C₂₁H₁₆D₇NO₂, indicating the presence of 21 carbon atoms, 16 hydrogen atoms, 7 deuterium atoms, one nitrogen atom, and two oxygen atoms . The molecular weight is calculated to be 328.46 g/mol, which reflects its medium-sized molecular structure . The compound is also identified in some databases through its MDL number MFCD09840363 .
Structural Characteristics
The chemical structure of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester features a naphthalene ring system where seven hydrogen atoms have been replaced with deuterium atoms (positions 2,3,4,5,6,7,8 on the naphthalene ring) . This deuterated naphthalene moiety is connected to an amino group via a methylene bridge. The amino group is further attached to an unsaturated carbon chain featuring an E-configuration double bond and a triple bond, terminating in a dimethyl-substituted methyl ester group . The complete IUPAC name that describes this structure is methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate .
Structural Representation
The compound can be represented through various chemical notation systems. Its SMILES notation is [2H]c1c([2H])c([2H])c2c(CNC\C=C\C#CC(C)(C)C(=O)OC)c([2H])c([2H])c([2H])c2c1[2H], which encodes the two-dimensional structure with specific stereochemistry indications, particularly the E-configuration of the double bond . The InChI representation, InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D, provides a unique and standardized way to represent the chemical structure with detailed specification of the deuterium positions .
Physical and Chemical Properties
Physical Appearance and State
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester exists as a light-yellow oil at standard temperature and pressure . This physical state is significant for its handling, storage, and application in laboratory settings. The oily nature of the compound affects its solubility profile and influences the methodologies employed in its synthesis and purification processes.
Solubility Characteristics
The compound exhibits good solubility in a range of organic solvents, making it versatile for various laboratory applications. The detailed solubility profile is presented in Table 1.
Table 1: Solubility Profile of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester
Solvent | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Dimethylformamide (DMF) | Soluble |
Ethanol | Soluble |
Ethyl Acetate | Soluble |
Methanol | Soluble |
This broad solubility in both polar and non-polar organic solvents indicates the compound's amphipathic nature, likely due to the presence of both hydrophobic (naphthalene ring and aliphatic chain) and hydrophilic (ester and amino) functional groups .
Spectroscopic Properties
As a deuterated compound, N-Desmethylcarboxy Terbinafine-d7 Methyl Ester has an accurate mass of 328.2168, which is slightly higher than its non-deuterated analog due to the seven deuterium atoms that replace hydrogen on the naphthalene ring . This mass difference is crucial for its applications in mass spectrometry-based analytical methods, where the deuterated compound serves as an internal standard distinguishable from the non-deuterated version.
Synthesis and Applications
Role as an Intermediate
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester serves as a deuterated intermediate in the synthesis pathway of terbinafine metabolites . Terbinafine is an orally active antimycotic allylamine that is structurally related to naftifine and widely used in the treatment of fungal infections . The deuterated intermediate enables researchers to track the metabolic fate of terbinafine in biological systems with enhanced precision.
Analytical Applications
The compound finds significant application in analytical chemistry, particularly in the development and validation of bioanalytical methods for terbinafine and its metabolites. As a stable isotope-labeled compound, it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods . The presence of seven deuterium atoms creates a mass shift that allows clear distinction between the analyte and the internal standard without significantly altering the chromatographic behavior.
Pharmacokinetic Studies
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester plays a crucial role in pharmacokinetic investigations of terbinafine. The deuterium labeling enables researchers to conduct detailed studies on drug absorption, distribution, metabolism, and excretion (ADME) processes. This is particularly valuable for understanding the biotransformation pathways of terbinafine and identifying potentially active or toxic metabolites.
Structure-Activity Relationships
Comparison with Parent Compound
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester represents a modified version of a terbinafine metabolite. The "N-Desmethylcarboxy" portion of the name indicates that it lacks the N-methyl group and has undergone carboxylation, while the "Methyl Ester" suffix indicates esterification of the carboxylic acid group. These structural modifications alter the compound's physicochemical properties and potentially its biological activity compared to terbinafine itself.
Significance of Deuterium Labeling
The incorporation of seven deuterium atoms (D7) on the naphthalene ring system creates an isotopically labeled compound that is virtually identical to its non-deuterated counterpart in terms of chemical reactivity and physical properties, but distinguishable by mass spectrometry. This isotopic labeling is crucial for its function as an internal standard and in metabolic tracking studies. The positions of deuteration (2,3,4,5,6,7,8 on the naphthalene ring) have been strategically selected to minimize isotopic exchange under biological or analytical conditions.
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